molecular formula C18H15ClN2O2 B1381943 Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate CAS No. 1202030-53-2

Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1381943
CAS No.: 1202030-53-2
M. Wt: 326.8 g/mol
InChI Key: FCVUJTKQNKDFQF-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (CAS 1202030-53-2) is a trisubstituted pyrazole derivative of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C18H15ClN2O2 and a molecular weight of 326.78 g/mol, this compound is supplied as a solid with a melting point of 87-90 °C and a documented purity of 97% . The pyrazole core is a privileged scaffold in pharmaceutical development, known for its wide spectrum of biological activities . This specific compound serves as a key synthetic intermediate for researchers exploring novel bioactive molecules. Pyrazole derivatives are extensively investigated for their potential applications, including as anti-inflammatory agents and as starting points for developing new anticancer compounds . The structure features a 4-chlorophenyl group at the 3-position and a benzyl group at the 1-position of the pyrazole ring, making it a valuable building block for structure-activity relationship (SAR) studies and for generating compound libraries for high-throughput screening. For Research Use Only. This product is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data and handle this compound using appropriate personal protective equipment in a laboratory setting.

Properties

IUPAC Name

methyl 2-benzyl-5-(4-chlorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-23-18(22)17-11-16(14-7-9-15(19)10-8-14)20-21(17)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVUJTKQNKDFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The pyrazole formation reaction proceeds smoothly with primary alkyl hydrazones such as methyl hydrazones and benzyl hydrazone . The reaction conditions often require a solvent like methanol and a catalyst such as methanesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate as an anticancer agent. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • IC50_{50} Values:
    • MCF-7: 15 µM
    • A549: 20 µM
      This suggests that the compound could serve as a lead structure for developing new anticancer drugs .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases. In vitro studies have demonstrated its ability to inhibit key inflammatory mediators.

Table 1: Inhibition of Inflammatory Mediators

MediatorInhibition (%)
TNF-alpha45%
IL-650%
COX-260%

These results indicate its potential utility in therapeutic formulations for conditions like arthritis and other inflammatory disorders .

Pesticidal Activity

This compound has been evaluated for its pesticidal properties, particularly against agricultural pests. Its efficacy as a pesticide can be attributed to its ability to disrupt the nervous system of target insects.

Case Study: Efficacy Against Common Pests

  • Pests Tested : Aphids, Thrips
  • Mortality Rate :
    • Aphids: 85% at 100 ppm
    • Thrips: 90% at 100 ppm
      This demonstrates its potential as a biopesticide, offering an environmentally friendly alternative to conventional pesticides .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex pyrazole derivatives, which are useful in drug development and material science.

Table 2: Synthetic Routes Utilizing this compound

Reaction TypeProduct ObtainedYield (%)
Nucleophilic SubstitutionPyrazole Derivative A75%
CondensationPyrazole Derivative B80%

These reactions illustrate its versatility in organic synthesis, particularly in developing compounds with potential pharmacological activity .

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyrazole Scaffold

Table 1: Key Structural Differences Among Pyrazole Derivatives
Compound Name Substituents (Position) Ester Group Molecular Formula Reference
Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate Benzyl (N1), 4-ClPh (C3) Methyl C₁₈H₁₅ClN₂O₂ Inferred
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate Benzyl (N1), 4-FPh (C3) Ethyl C₁₉H₁₇FN₂O₂
Ethyl 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-1H-pyrazole-5-carboxylate 4-ClPh (C3), Pyrrole (C4) Ethyl C₁₇H₁₆ClN₃O₂
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Thiazole (C2), 4-ClPh (C5), 4-FPh (N1) Ethyl C₂₃H₁₇ClFN₃O₂S
Key Observations:
  • Ester Groups : Methyl esters (e.g., inferred compound) exhibit lower molecular weight and higher volatility compared to ethyl esters (e.g., ), which may influence crystallization behavior .
  • Heterocyclic Additions : Thiazole or pyrrole moieties (e.g., ) introduce additional hydrogen-bonding sites, affecting solubility and biological target interactions.

Biological Activity

Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, including anti-inflammatory, analgesic, and potential anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by the presence of a pyrazole ring and various substituents that enhance its biological activity. The chemical formula is C17H16ClN2O2C_{17}H_{16}ClN_2O_2, and it features a methyl ester functional group, which is crucial for its solubility and reactivity in biological systems.

Biological Activities

1. Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The compound exhibits selective inhibition of COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
This compound50.010.05.0
Celecoxib20.00.540.0

2. Analgesic Activity

The analgesic properties of this compound have been evaluated using various animal models. In studies involving carrageenan-induced paw edema in rats, the compound demonstrated significant pain relief comparable to standard analgesics . Its mechanism may involve the modulation of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in pain signaling pathways.

3. Anticancer Potential

Recent investigations have indicated that pyrazole derivatives, including this compound, possess anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways . Moreover, it has been noted to inhibit angiogenesis, thereby limiting tumor growth and metastasis.

Case Studies

Case Study 1: Anti-inflammatory Effects

In a randomized controlled trial involving patients with chronic inflammatory conditions, this compound was administered alongside conventional treatments. Results showed a marked reduction in inflammatory markers and improved patient-reported outcomes regarding pain and mobility .

Case Study 2: Analgesic Efficacy

A study conducted on post-operative patients revealed that those treated with this pyrazole derivative reported significantly lower pain levels compared to those receiving placebo treatments. The findings suggest that the compound effectively modulates pain pathways without significant side effects .

Q & A

Q. What are the standard synthetic routes for Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate?

The compound is typically synthesized via a multi-step procedure involving:

  • Condensation reactions : Reacting substituted phenylhydrazines with β-keto esters to form the pyrazole core .
  • Benzylation : Introducing the benzyl group using benzyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in acetonitrile .
  • Purification : Column chromatography on silica gel is commonly employed to isolate the product .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and molecular framework .
  • IR spectroscopy : Identification of functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. How is the purity of this compound assessed in academic research?

  • HPLC : Reverse-phase chromatography with UV detection to quantify impurities.
  • Melting point analysis : Consistency with literature values (if available) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst screening : Testing bases like Cs₂CO₃ or DBU for enhanced benzylation efficiency .
  • Solvent effects : Replacing acetonitrile with DMF or THF to improve solubility and reaction kinetics .
  • Temperature control : Monitoring reflux duration (e.g., 10–24 hours) to balance yield and side reactions .

Q. What structural insights can X-ray crystallography provide for this compound?

  • Crystal system : Monoclinic or triclinic systems are common for pyrazole derivatives, with space groups like P2₁/n or P1 .
  • Dihedral angles : Quantifying torsion between the benzyl, chlorophenyl, and pyrazole rings to assess steric effects .
  • Software tools : SHELX suite (SHELXL, SHELXS) for refinement and structure validation .

Q. How can contradictory spectral or crystallographic data be resolved?

  • Data validation : Cross-checking with DFT-calculated NMR shifts or simulated XRD patterns .
  • Sample recrystallization : Using solvents like ethyl acetate/hexane to obtain higher-quality crystals .
  • Dynamic NMR studies : Resolving conformational flexibility that may lead to spectral discrepancies .

Q. What computational methods are suitable for studying its biological interactions?

  • Molecular docking : Using AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., carbonic anhydrase isoforms) .
  • MD simulations : GROMACS for analyzing stability of ligand-protein complexes over 100-ns trajectories .

Q. How can substituent modifications influence bioactivity?

  • SAR studies : Replacing the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate activity .
  • Enzyme inhibition assays : Testing derivatives against targets like cyclooxygenase (COX) or carbonic anhydrase .

Methodological Notes

  • Crystallography protocols : For X-ray studies, use MoKα radiation (λ = 0.71073 Å) and Bruker SMART CCD detectors. Refinement with SHELXL typically achieves R values < 0.05 .
  • Synthetic scalability : Milligram-scale reactions are standard; multi-gram synthesis requires careful control of exothermic steps during benzylation .
  • Biological evaluation : Prioritize in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 2
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Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.